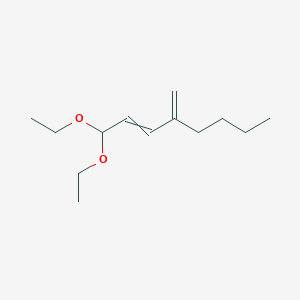
1,1-Diethoxy-4-methylideneoct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethoxy-4-methylideneoct-2-ene is an organic compound with the molecular formula C12H22O2This compound is characterized by the presence of two ethoxy groups attached to the same carbon atom and a methylidene group at the fourth position of the octene chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethoxy-4-methylideneoct-2-ene typically involves the reaction of 4-methylideneoct-2-ene with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate carbocation, which is then attacked by ethanol to form the final product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 2-4 hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of a strong acid catalyst, such as sulfuric acid, is common in industrial processes to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
Types of Reactions
1,1-Diethoxy-4-methylideneoct-2-ene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are typical.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe).
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alkanes.
Substitution: Various substituted alkenes depending on the nucleophile used.
Scientific Research Applications
1,1-Diethoxy-4-methylideneoct-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1,1-Diethoxy-4-methylideneoct-2-ene involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, forming covalent bonds with nucleophiles. This reactivity is due to the presence of the electron-deficient carbon atom in the ethoxy groups. The pathways involved in its reactions include nucleophilic addition and substitution mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Diethoxy-3-methylidenehex-2-ene
- 1,1-Diethoxy-5-methylideneoct-2-ene
- 1,1-Diethoxy-4-methylidenehept-2-ene
Uniqueness
1,1-Diethoxy-4-methylideneoct-2-ene is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and physical properties. The presence of the methylidene group at the fourth position and the ethoxy groups at the first position make it different from other similar compounds, influencing its reactivity and applications .
Properties
CAS No. |
61147-83-9 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
1,1-diethoxy-4-methylideneoct-2-ene |
InChI |
InChI=1S/C13H24O2/c1-5-8-9-12(4)10-11-13(14-6-2)15-7-3/h10-11,13H,4-9H2,1-3H3 |
InChI Key |
JLMGZEWZSWEJIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C)C=CC(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















